
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and methylimidazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The tert-butyl and ethyl groups can be introduced through alkylation reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and is used in similar synthetic applications.
Uniqueness
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methylimidazolyl group, in particular, distinguishes it from other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C16H25N3O4 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3 |
Clé InChI |
NSXSCMZZCNHHDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


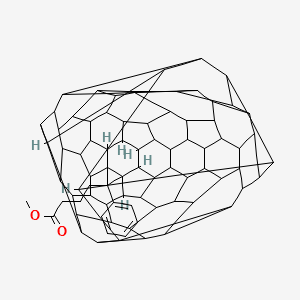

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
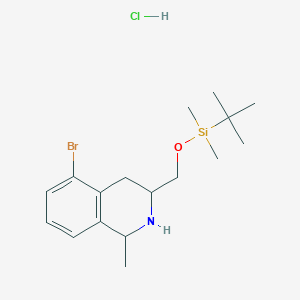
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
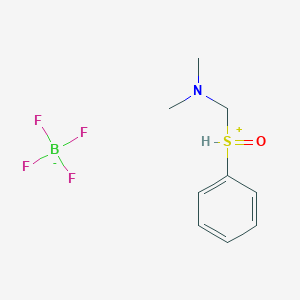
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
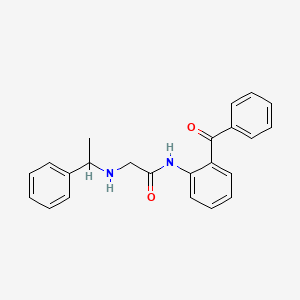
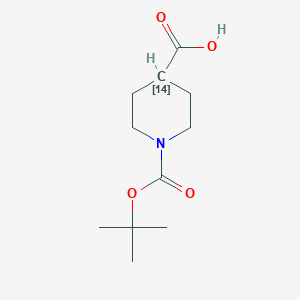
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
